4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol
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Overview
Description
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol is a chemical compound with the molecular formula C9H9Cl3O It is known for its unique structure, which includes a benzene ring substituted with a chloro group and a methanol group attached to a dichloroethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol typically involves the chlorination of alpha-(1,1-dichloroethyl)benzenemethanol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups like hydroxyl, amino, or alkoxy groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Hydroxylated, aminated, or alkoxylated derivatives
Scientific Research Applications
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol involves its interaction with molecular targets such as enzymes or receptors. The chloro and dichloroethyl groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)ethanol
- 4-Chloro-alpha-methylbenzyl alcohol
- 4-Chlorophenylmethylcarbinol
Uniqueness
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol is unique due to the presence of both chloro and dichloroethyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
37610-56-3 |
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Molecular Formula |
C9H9Cl3O |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O/c1-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5,8,13H,1H3 |
InChI Key |
VPCQMIQNSVRPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)O)(Cl)Cl |
Origin of Product |
United States |
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